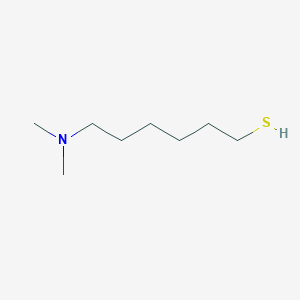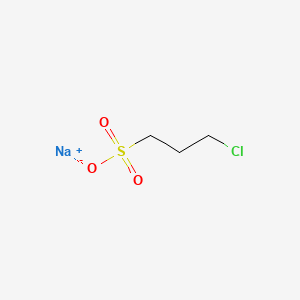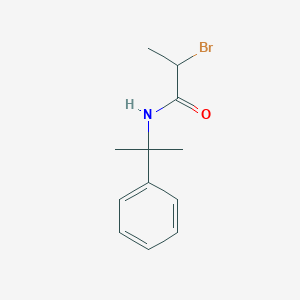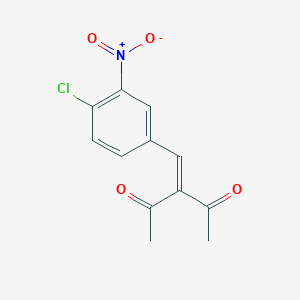
39EF272LMN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
39EF272LMN is an organic compound that belongs to the class of β-diketones This compound is characterized by the presence of a methylene bridge connecting a 4-chloro-3-nitrophenyl group to the central carbon of the 2,4-pentanedione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 39EF272LMN typically involves the condensation reaction between 2,4-pentanedione and 4-chloro-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the methylene group in 2,4-pentanedione, making it more nucleophilic. The reaction is typically conducted in an organic solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
39EF272LMN has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Analytical Chemistry: The compound can be used as a reagent in various analytical techniques to detect and quantify other substances.
Mecanismo De Acción
The mechanism of action of 39EF272LMN depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2,4-pentanedione: Similar in structure but lacks the nitrophenyl group.
2,4-Pentanedione: The parent compound without any substituents.
4-Chloro-3-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the diketone structure.
Uniqueness
39EF272LMN is unique due to the presence of both the nitrophenyl and chloro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Número CAS |
137109-81-0 |
|---|---|
Fórmula molecular |
C12H10ClNO4 |
Peso molecular |
267.66 g/mol |
Nombre IUPAC |
3-[(4-chloro-3-nitrophenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C12H10ClNO4/c1-7(15)10(8(2)16)5-9-3-4-11(13)12(6-9)14(17)18/h3-6H,1-2H3 |
Clave InChI |
QWLAIFQFBSUBNS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
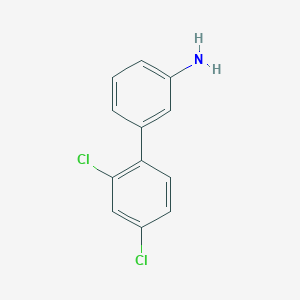
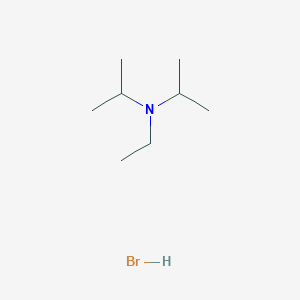
![3-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B8710574.png)




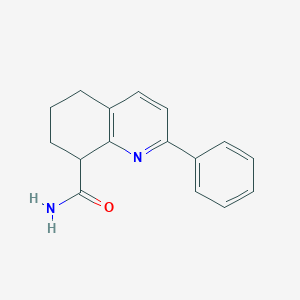
![Bicyclo[4.2.1]non-3-en-9-one](/img/structure/B8710616.png)
